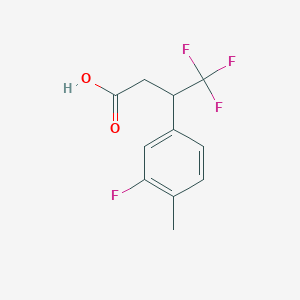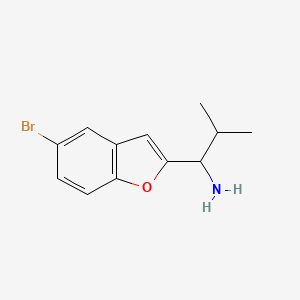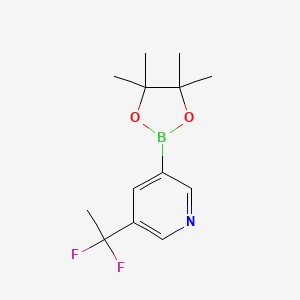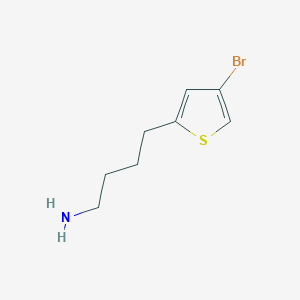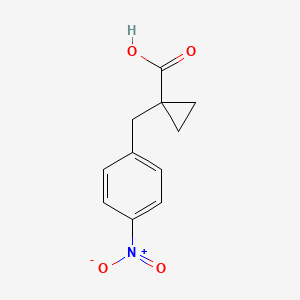
4-(2,3-Dihydrobenzofuran-5-yl)-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dihydrobenzofuran-5-yl)-2-methylbutanoic acid is an organic compound featuring a benzofuran moiety attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)-2-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydrobenzofuran and 2-methylbutanoic acid.
Reaction Conditions: The reaction is often carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents include strong acids like hydrochloric acid or bases like sodium hydroxide.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield. Continuous flow reactors may also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydrobenzofuran-5-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is a typical setup.
Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium hydroxide (NaOH) are frequently employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated or hydroxylated derivatives.
Scientific Research Applications
4-(2,3-Dihydrobenzofuran-5-yl)-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(2,3-Dihydrobenzofuran-5-yl)-2-methylbutanoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The benzofuran moiety can engage in π-π interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid
- 4-(2,3-Dihydrobenzofuran-5-yl)-4-oxobutanoic acid
Uniqueness
4-(2,3-Dihydrobenzofuran-5-yl)-2-methylbutanoic acid is unique due to the presence of a methyl group on the butanoic acid chain, which can influence its chemical reactivity and biological activity compared to its analogs. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a compound of particular interest in research and development.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C13H16O3/c1-9(13(14)15)2-3-10-4-5-12-11(8-10)6-7-16-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,15) |
InChI Key |
SUMNFMRTXDHIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)OCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)

![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)


